IR-780 iodide

Vue d'ensemble

Description

IR 780 est un colorant fluorescent proche infrarouge appartenant à la famille des cyanines heptaméthines. Il est connu pour ses propriétés optiques fortes et son excellente efficacité de photoconversion suite à une irradiation proche infrarouge. Ce composé a suscité un intérêt considérable dans les domaines du traitement et de l’imagerie du cancer en raison de sa capacité à s’accumuler sélectivement dans les cellules tumorales et de son potentiel d’utilisation en photothérapie dynamique et en bio-imagerie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’IR 780 implique généralement la condensation d’un sel d’ammonium quaternaire avec un précurseur de colorant cyanine. La réaction est effectuée dans des conditions contrôlées pour assurer la formation de la structure de cyanine heptaméthine souhaitée. Le processus implique l’utilisation de solvants tels que le diméthylsulfoxyde et nécessite une surveillance attentive de la température et du temps de réaction pour obtenir des rendements et une pureté élevés .

Méthodes de production industrielle

Dans les environnements industriels, la production d’IR 780 est mise à l’échelle en utilisant des voies de synthèse similaires mais avec des conditions réactionnelles optimisées pour améliorer l’efficacité et réduire les coûts. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés permet un contrôle précis des paramètres réactionnels, ce qui se traduit par une qualité de produit constante. Des étapes de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir de l’IR 780 de haute pureté adapté aux applications biomédicales .

Analyse Des Réactions Chimiques

Types de réactions

IR 780 subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont influencées par la présence de groupes fonctionnels dans la molécule et par les réactifs et les conditions spécifiques utilisés.

Réactifs et conditions courants

Oxydation : IR 780 peut être oxydé à l’aide de réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium en conditions acides ou basiques.

Réduction : La réduction de l’IR 780 peut être obtenue à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques introduits ou modifiés. Par exemple, l’oxydation peut entraîner la formation d’acides carboxyliques ou d’aldéhydes, tandis que la réduction peut produire des alcools ou des amines .

Applications de recherche scientifique

IR 780 a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie.

Chimie : En chimie, IR 780 est utilisé comme sonde fluorescente pour étudier les interactions et la dynamique moléculaires. Ses propriétés optiques fortes le rendent adapté à diverses techniques spectroscopiques.

Biologie : En recherche biologique, IR 780 est utilisé pour l’imagerie des structures cellulaires et le suivi des processus biologiques. Sa capacité à s’accumuler sélectivement dans certains types de cellules, telles que les cellules tumorales, le rend précieux pour l’étude du comportement cellulaire et de la progression des maladies.

Médecine : En médecine, IR 780 est utilisé pour l’imagerie du cancer et la photothérapie dynamique. Sa fluorescence proche infrarouge permet une imagerie non invasive des tumeurs, tandis que son efficacité de photoconversion permet la destruction ciblée des cellules cancéreuses lors de l’irradiation.

Industrie : Dans les applications industrielles, IR 780 est utilisé dans le développement d’outils de diagnostic et d’appareils d’imagerie.

Applications De Recherche Scientifique

Photothermal Therapy

Photothermal therapy leverages the heat generated by IR-780 iodide upon laser irradiation to selectively destroy cancer cells. The dye's ability to absorb near-infrared light (specifically at 808 nm) allows for targeted heating of tumor tissues while minimizing damage to surrounding healthy tissues.

- Case Study: Multifunctional Nanoparticles

A study developed heparin-folic acid-IR-780 nanoparticles that demonstrated excellent stability and targeting capabilities towards folate receptor-overexpressing MCF-7 cells. These nanoparticles were effective in both imaging and ablating tumors when combined with laser irradiation, indicating their potential as theranostic agents for guided cancer therapy .

| Feature | Heparin-Folic Acid-IR-780 Nanoparticles |

|---|---|

| Stability | High |

| Targeting | Folate receptor positive |

| Application | Imaging and photothermal therapy |

Sonodynamic Therapy

In sonodynamic therapy, this compound acts as a sonosensitizer, enhancing the effects of ultrasound on cancer cells. The dye generates reactive oxygen species when exposed to ultrasound, leading to increased cell death.

- Case Study: Breast Cancer Treatment

Research demonstrated that this compound significantly reduced the viability of 4T1 breast cancer cells when used in conjunction with ultrasound irradiation. The treatment resulted in notable tumor growth inhibition in xenograft models, showcasing its efficacy as a therapeutic agent with minimal side effects .

| Parameter | Result |

|---|---|

| Cell Viability Reduction | Significant |

| Tumor Growth Inhibition | Notable |

| Mechanism | ROS generation |

Near-Infrared Fluorescence Imaging

This compound is effectively utilized for near-infrared fluorescence imaging due to its strong fluorescence properties. This application is particularly valuable in detecting various types of cancers.

- Case Study: Prostate Cancer Detection

A study highlighted the use of IR-780 for imaging prostate cancer, where it selectively accumulated in cancerous tissues. This selective accumulation was attributed to the action of organic anion transporting peptides, which may serve as a mechanism for tumor targeting .

| Imaging Parameter | Value |

|---|---|

| Peak Emission | 780 nm |

| Tissue Selectivity | High |

Drug Delivery Systems

This compound is also explored as a carrier for drug delivery systems due to its lipophilicity and ability to encapsulate therapeutic agents effectively.

- Case Study: Lipid-Based Nanoparticles

Research into lipid-based nanoparticles loaded with IR-780 showed enhanced drug delivery capabilities due to the enhanced permeability and retention effect observed in tumors. These systems can deliver both hydrophilic and hydrophobic drugs efficiently while reducing systemic side effects .

| Delivery System | Type |

|---|---|

| Lipid-Based Nanoparticles | Effective for hydrophobic drugs |

Mechanistic Studies

Investigations into the mechanisms underlying IR-780's selective activity have revealed insights into its potential as a drug delivery agent and tumor targeting compound.

Mécanisme D'action

IR 780 exerce ses effets grâce à sa capacité à s’accumuler sélectivement dans les mitochondries des cellules tumorales. Cette accumulation sélective serait due à la nature lipophille du colorant et à son interaction avec les membranes mitochondriales. Lors de l’irradiation proche infrarouge, IR 780 subit une photoconversion, générant des espèces réactives de l’oxygène qui induisent la mort cellulaire. Ce mécanisme fait d’IR 780 un candidat prometteur pour la photothérapie dynamique et le traitement ciblé du cancer .

Comparaison Avec Des Composés Similaires

IR 780 est souvent comparé à d’autres colorants fluorescents proche infrarouge, tels que le vert d’indocyanine et les colorants cyanines. Bien que ces composés partagent des propriétés optiques similaires, IR 780 se distingue par son efficacité de photoconversion plus élevée et son accumulation sélective dans les cellules tumorales. Cette combinaison unique de propriétés rend IR 780 particulièrement adapté aux applications en imagerie et en thérapie du cancer .

Liste de composés similaires

- Vert d’indocyanine

- Colorants cyanines

- Colorants cyanines heptaméthines

Les avantages distincts d’IR 780 par rapport à ces composés comprennent son efficacité de photoconversion supérieure et son accumulation ciblée, ce qui améliore son efficacité dans les applications biomédicales.

Activité Biologique

IR-780 iodide is a near-infrared fluorescent dye that has garnered attention for its potential applications in cancer imaging and therapy. This compound exhibits unique biological activities, particularly in targeting tumor cells, generating reactive oxygen species (ROS), and facilitating drug delivery. This article explores the biological activity of this compound, supported by case studies and research findings.

This compound operates through several mechanisms that enhance its efficacy as a therapeutic agent:

- Tumor Targeting :

-

Reactive Oxygen Species Generation :

- Upon exposure to near-infrared (NIR) light, this compound can generate ROS, which are crucial for inducing cell death in cancer cells. Studies have shown that the combination of IR-780 with ultrasound irradiation significantly increases ROS levels, leading to enhanced cytotoxic effects on tumor cells .

- Photothermal and Sonodynamic Therapy :

In Vitro Studies

- A study involving 4T1 breast cancer cells demonstrated that cellular uptake of this compound is dose- and time-dependent. The viability of these cells decreased significantly when treated with IR-780 followed by ultrasound irradiation, indicating effective cytotoxicity .

- Another investigation highlighted the energy-dependent uptake of IR-780 into mitochondria, suggesting that its selective accumulation in tumor cells could be exploited for targeted therapies .

In Vivo Studies

- In animal models, specifically using BALB/c mice with CT26 tumors, treatment with transferrin-conjugated IR-780 nanoparticles (Tf-IR780 NPs) showed significant tumor volume reduction when combined with NIR laser irradiation. The study measured pharmacokinetics and biodistribution, confirming effective targeting and reduced systemic toxicity .

Case Studies

- Breast Cancer Treatment :

- Melanoma Analysis :

Data Tables

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Tumor Targeting | Cellular uptake analysis | Preferential accumulation in mitochondria |

| ROS Generation | NIR light exposure | Increased cytotoxicity in tumor cells |

| Photothermal Therapy | In vivo imaging | Significant tumor volume reduction |

| Sonodynamic Therapy | Ultrasound application | Enhanced therapeutic efficacy |

Propriétés

Numéro CAS |

207399-07-3 |

|---|---|

Formule moléculaire |

C36H44ClIN2 |

Poids moléculaire |

667.1 g/mol |

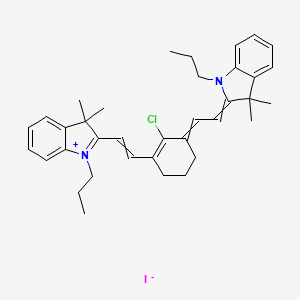

Nom IUPAC |

(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;iodide |

InChI |

InChI=1S/C36H44ClN2.HI/c1-7-24-38-30-18-11-9-16-28(30)35(3,4)32(38)22-20-26-14-13-15-27(34(26)37)21-23-33-36(5,6)29-17-10-12-19-31(29)39(33)25-8-2;/h9-12,16-23H,7-8,13-15,24-25H2,1-6H3;1H/q+1;/p-1 |

Clé InChI |

IRPKBYJYVJOQHQ-UHFFFAOYSA-M |

SMILES |

CCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-] |

SMILES isomérique |

CCCN\1C2=CC=CC=C2C(/C1=C/C=C/3\CCCC(=C3Cl)/C=C/C4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-] |

SMILES canonique |

CCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in methanol |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

IR 780 iodide; IR780 iodide; IR-780 iodide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.